3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-8-17-19-9-14-10-22(7-6-16(14)23(17)20-11)18(24)5-4-15-12(2)21-25-13(15)3/h8-9H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFRLRPCDSHEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CCC4=C(ON=C4C)C)C=NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 284.36 g/mol. The structure features an isoxazole ring and a pyrido-pyrimidine moiety, which are known for their biological significance.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of isoxazole compounds can act as inhibitors of various cancer-related pathways. For instance, similar compounds have been evaluated for their inhibitory effects on BRD4 (Bromodomain-containing protein 4), which plays a crucial role in cancer cell proliferation and survival .
- Neuroprotective Effects : Compounds with similar structural motifs have shown potential in neuroprotection by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases. For example, related compounds demonstrated IC50 values indicating significant inhibition against BChE .
Case Studies
- Inhibition of BRD4 :
- Cholinesterase Inhibition :
Comparative Activity Table
| Compound Name | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound DDT26 | BRD4 Inhibition | 0.5 | |
| Similar Isoxazole | BChE Inhibition | 46.42 | |
| Similar Isoxazole | AChE Inhibition | 157.31 |
The proposed mechanisms through which this compound exerts its biological effects include:
- BRD4 Inhibition : Compounds targeting BRD4 interfere with the recruitment of transcriptional machinery necessary for gene expression related to cancer cell growth.
- Cholinesterase Inhibition : By inhibiting AChE and BChE, the compound may increase acetylcholine levels in the synaptic cleft, enhancing neurotransmission.
Q & A
Q. Q1. What are the recommended synthetic pathways for synthesizing 3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo-pyrido-pyrimidine core. A common approach includes:
Cyclization under acidic conditions : Reacting precursors like substituted pyrazole derivatives with aldehydes (e.g., 3,5-dimethylisoxazole-4-carbaldehyde) to form the fused heterocyclic framework .
Coupling reactions : Using nucleophilic acyl substitution or amidation to attach the propan-1-one moiety.
Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol or DMF/EtOH mixtures to ensure purity .
Key Characterization : Confirm intermediates and final product via H/C NMR (chemical shifts for methyl groups: δ 2.1–2.5 ppm) and HRMS (mass accuracy < 2 ppm) .
Q. Q2. Which spectroscopic techniques are critical for validating the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- H NMR: Identify methyl groups (3,5-dimethylisoxazole: δ 2.3–2.5 ppm; pyrido-pyrimidine CH: δ 2.1 ppm) and diastereotopic protons in the dihydropyridine ring (δ 3.8–4.2 ppm) .
- C NMR: Confirm carbonyl (C=O at δ 170–175 ppm) and quaternary carbons in the fused ring system .
- HRMS : Verify molecular formula (e.g., [M+H] calculated for CHNO: 386.1738; observed: 386.1740) .
- IR Spectroscopy : Detect C=O stretches (~1680 cm) and aromatic C-H bends (~3050 cm) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data for this compound (e.g., inconsistent kinase inhibition results)?
Methodological Answer:
Orthogonal Assays :
- Use in vitro kinase inhibition assays (e.g., ADP-Glo™) alongside cell-based viability assays (e.g., MTT) to distinguish direct enzyme inhibition from off-target effects .
Structural Analysis :
- Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with known inhibitors (e.g., EGFR/erbB2 inhibitors). Validate with X-ray crystallography if feasible .
Statistical Validation :
- Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity or assay conditions .
Q. Q4. What experimental design principles should guide pharmacological studies of this compound?
Methodological Answer:
- Dose-Response Studies : Use a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC values. Include positive controls (e.g., staurosporine for kinase inhibition) .
- In Vivo Models :
- For toxicity: Follow OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure with 4 replicates, randomized block design) .
- For efficacy: Use split-plot designs to account for variables like administration route and time-dependent effects .
Q. Q5. How can computational methods optimize the compound’s pharmacokinetic properties?
Methodological Answer:
ADMET Prediction :
- Use SwissADME or ADMETLab 2.0 to predict solubility (LogP < 3 recommended), CYP450 inhibition, and blood-brain barrier penetration .
QSAR Modeling :
- Train models on pyrazolo-pyrimidine derivatives (e.g., IC vs. topological polar surface area) to prioritize analogs with improved bioavailability .
Metabolic Stability :
- Simulate Phase I/II metabolism using hepatocyte microsomes. Monitor for demethylation (isoxazole ring) or glucuronidation (propan-1-one moiety) .
Q. Q6. What strategies mitigate challenges in characterizing stereochemical purity of the dihydropyridine ring?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Confirm retention times with synthetic standards .
- NOESY NMR : Detect through-space correlations between H-8 and H-9 protons (δ 4.0–4.2 ppm) to assign relative configuration .
- X-ray Diffraction : Resolve absolute configuration via single-crystal analysis (e.g., Mo Kα radiation, R-factor < 0.05) .
Q. Q7. How should researchers design studies to assess environmental impact or biodegradation pathways?
Methodological Answer:
- Fate Studies :
- Use OECD 301B (Ready Biodegradability Test) to monitor half-life in aqueous media. Measure via LC-MS/MS (LOQ: 1 ng/mL) .
- Ecotoxicology :
- Apply Microtox® assays (Vibrio fischeri) for acute toxicity. For chronic effects, use Daphnia magna reproduction tests (21-day exposure) .
Q. Q8. What advanced statistical methods are recommended for SAR analysis of analogs?
Methodological Answer:
- Multivariate Analysis :
- Use PCA to cluster analogs based on descriptors like LogP, molecular weight, and H-bond donors .
- Machine Learning :
- Train random forest models on bioactivity datasets (e.g., ChEMBL) to predict IC values for untested derivatives .
- Bayesian Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
